molecular formula C13H26O6P2 B14431972 3,9-Dibutoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane CAS No. 75457-09-9

3,9-Dibutoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane

Cat. No.: B14431972
CAS No.: 75457-09-9
M. Wt: 340.29 g/mol
InChI Key: DCHFYLMMGGJTSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,9-Dibutoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane is a complex organophosphorus compound characterized by its unique spirocyclic structure. This compound contains two phosphorus atoms and multiple oxygen atoms, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Dibutoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane typically involves the reaction of pentaerythritol with phosphorus trichloride in the presence of a base, followed by the addition of butanol. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

This includes using larger reactors, maintaining strict control over reaction conditions, and employing purification techniques such as distillation or crystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3,9-Dibutoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various alkyl or aryl halides for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce a variety of alkoxy or aryloxy derivatives .

Scientific Research Applications

3,9-Dibutoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane has several scientific research applications:

Mechanism of Action

The mechanism by which 3,9-Dibutoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane exerts its effects involves its ability to interact with various molecular targets. The phosphorus atoms can form strong bonds with metals, making it an effective ligand in coordination complexes. Additionally, its spirocyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

75457-09-9

Molecular Formula

C13H26O6P2

Molecular Weight

340.29 g/mol

IUPAC Name

3,9-dibutoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane

InChI

InChI=1S/C13H26O6P2/c1-3-5-7-14-20-16-9-13(10-17-20)11-18-21(19-12-13)15-8-6-4-2/h3-12H2,1-2H3

InChI Key

DCHFYLMMGGJTSP-UHFFFAOYSA-N

Canonical SMILES

CCCCOP1OCC2(CO1)COP(OC2)OCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.